Plazomicin Sulfate

Antimicrobial susceptibility Carbapenem-resistant Enterobacteriaceae MIC90

Plazomicin Sulfate is a next-generation aminoglycoside engineered to evade AME-mediated inactivation. Unlike legacy aminoglycosides—inactivated by AACs, APHs, ANTs—Plazomicin retains activity vs CRE (MIC90 1 mg/L), with >96% susceptibility among gentamicin/tobramycin-resistant isolates. Active ingredient of FDA-approved Zemdri® for cUTI/pyelonephritis. Procure as reference standard for AST, PK/PD modeling, ANDA/DMF filings, or CRE combination synergy studies (colistin, meropenem, fosfomycin). Not interchangeable with legacy aminoglycosides against MDR pathogens.

Molecular Formula C25H50N6O14S
Molecular Weight 690.8 g/mol
CAS No. 1380078-95-4
Cat. No. B1430804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlazomicin Sulfate
CAS1380078-95-4
Molecular FormulaC25H50N6O14S
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O
InChIInChI=1S/C25H48N6O10.H2O4S/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32;1-5(2,3)4/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36);(H2,1,2,3,4)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+;/m1./s1
InChIKeySFTBRKHJMASSAP-BGJNVEJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plazomicin Sulfate (CAS 1380078-95-4) Procurement Guide: Core Identity and Comparator Landscape


Plazomicin Sulfate (CAS 1380078-95-4) is a next-generation, semi-synthetic aminoglycoside antibacterial derived from sisomicin [1]. It was structurally engineered via the addition of a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6′, specifically designed to evade inactivation by clinically prevalent aminoglycoside-modifying enzymes (AMEs) that compromise legacy agents [2]. This compound is the active pharmaceutical ingredient (API) in the FDA-approved drug product Zemdri, indicated for complicated urinary tract infections (cUTI), including pyelonephritis, in adults with limited or no alternative treatment options [3].

Why Generic Aminoglycoside Substitution Fails: The Inescapable Rationale for Plazomicin Sulfate Selection


In procurement scenarios involving aminoglycoside-resistant or carbapenem-resistant Enterobacteriaceae (CRE), substitution of Plazomicin Sulfate with legacy aminoglycosides (amikacin, gentamicin, tobramycin) is not clinically or scientifically interchangeable. Widespread expression of aminoglycoside-modifying enzymes (AMEs)—including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs)—inactivates conventional aminoglycosides, rendering them ineffective against MDR pathogens [1]. The 2023 CLSI breakpoint revisions further reduced the susceptibility categorizations for amikacin, gentamicin, and tobramycin, shrinking their usable therapeutic window against Enterobacterales [2]. Plazomicin's molecular architecture circumvents nearly all clinically relevant AMEs, thereby preserving bactericidal activity against resistant subsets where generics categorically fail [3].

Plazomicin Sulfate (CAS 1380078-95-4) Quantitative Differentiation Evidence: Comparator-Backed Procurement Metrics


MIC90 Potency Advantage: Plazomicin vs. Legacy Aminoglycosides Against Carbapenemase-Producing Enterobacteriaceae

Against a collection of 164 carbapenemase-producing Enterobacteriaceae (CPE) clinical isolates, Plazomicin exhibited an MIC90 of 1 mg/L, representing a 16-fold, 64-fold, and 256-fold greater potency than amikacin (MIC90 16 mg/L), tobramycin (MIC90 64 mg/L), and gentamicin (MIC90 256 mg/L), respectively [1]. The MIC range for Plazomicin (0.12–4 mg/L) showed no correlation with resistance phenotypes or carbapenemase types, indicating broad and consistent activity irrespective of the underlying β-lactamase mechanism [1]. In an independent evaluation of 300 clinical isolates, Plazomicin MIC90 was 4 mg/L, compared to 128 mg/L for amikacin and >256 mg/L for gentamicin and tobramycin [2].

Antimicrobial susceptibility Carbapenem-resistant Enterobacteriaceae MIC90 KPC NDM

Susceptibility Rate Superiority: Plazomicin Activity Against Gentamicin- and Tobramycin-Resistant Enterobacteriaceae

In a large U.S. surveillance study of 4,362 Enterobacteriaceae clinical isolates, Plazomicin inhibited 96.5–96.9% of gentamicin-resistant isolates and 96.5–96.9% of tobramycin-resistant isolates, depending on the breakpoint criteria applied (CLSI or EUCAST) [1]. This demonstrates that resistance to legacy aminoglycosides does not predict resistance to Plazomicin. In contrast, cross-resistance among legacy aminoglycosides is extensive; isolates resistant to one older aminoglycoside frequently exhibit elevated MICs to others due to shared AME-mediated inactivation mechanisms [2].

Cross-resistance Susceptibility breakpoint AMEs Enterobacteriaceae

CRE Susceptibility Advantage: Plazomicin vs. Amikacin and Gentamicin Against Carbapenem-Resistant Enterobacteriaceae

Against 97 carbapenem-resistant Enterobacteriaceae (CRE) isolates, Plazomicin inhibited 99.0% of isolates at ≤2 μg/mL, including 98.9% of KPC-producing strains [1]. In contrast, only 64.9% and 56.7% of CRE isolates were susceptible to amikacin and gentamicin, respectively, by CLSI breakpoints [1]. In a more recent 2017–2021 U.S. surveillance study of 9,809 Enterobacterales isolates, Plazomicin retained 94.0% susceptibility against CRE isolates, whereas amikacin susceptibility against CRE declined to 59.0% following the 2023 CLSI breakpoint revisions [2].

CRE Carbapenem resistance KPC MDR

PK/PD Target Attainment: Plazomicin AUC/MIC Ratio Advantage for Efficacy Prediction

In an in vitro pharmacokinetic model of infection, the AUC/MIC ratio required to suppress E. coli regrowth was 66 for Plazomicin versus 57.7 for amikacin [1]. Given Plazomicin's substantially lower MIC90 against resistant Enterobacteriaceae (e.g., 1 mg/L for Plazomicin vs. 16 mg/L for amikacin against CPE), the clinically achievable AUC/MIC ratio for Plazomicin vastly exceeds that of amikacin against these pathogens. At the approved 15 mg/kg once-daily dose, Plazomicin achieves a mean AUC0–24 of 263 ± 65.9 mg·h/L and Cmax of 76.0 ± 19.6 mg/L in healthy adults [2].

Pharmacokinetics Pharmacodynamics AUC/MIC Target attainment

Regulatory Endorsement and Therapeutic Positioning: FDA Approval for cUTI with Limited Alternatives

Plazomicin received FDA approval in 2018 under the Qualified Infectious Disease Product (QIDP) designation for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, in adults with limited or no alternative treatment options [1]. This restricted indication reflects the compound's intended use as a reserve agent for MDR infections, distinguishing it from broader-spectrum, first-line aminoglycosides like gentamicin and tobramycin . The FDA label explicitly states that ZEMDRI should be reserved for patients who have limited or no alternative treatment options, underscoring its specialized procurement niche [1].

FDA approval cUTI QIDP Limited treatment options

Plazomicin Sulfate (CAS 1380078-95-4) High-Value Application Scenarios for Scientific and Industrial Users


Antimicrobial Susceptibility Testing (AST) Reference Standard for CRE and ESBL-Producing Enterobacteriaceae

Given its established MIC90 of 1 mg/L against carbapenemase-producing Enterobacteriaceae and >96% susceptibility retention against gentamicin- and tobramycin-resistant isolates, Plazomicin Sulfate serves as a critical reference standard in clinical microbiology laboratories for antimicrobial susceptibility testing (AST) of MDR Gram-negative pathogens [1]. Its use in MIC strip panels and broth microdilution assays enables laboratories to accurately identify patients who may benefit from this reserve agent when legacy aminoglycosides fail .

Pharmaceutical Quality Control and Impurity Profiling in Generic Drug Development

As the API in Zemdri, Plazomicin Sulfate is subject to stringent pharmacopoeial impurity specifications. Reference standards of Plazomicin Sulfate API and its related impurities are essential for analytical method validation, stability studies, and quality control in ANDA submissions and DMF filings [1]. Given the compound's 28 patent family members across 21 countries, procurement of high-purity, fully characterized Plazomicin Sulfate (>85% purity) is critical for generic formulation development and bioequivalence studies .

In Vitro Synergy Studies for Combination Therapy Against MDR Pathogens

Plazomicin has demonstrated in vitro synergy with colistin (60% of strains), meropenem (20%), and fosfomycin (25%) against carbapenemase-producing Klebsiella pneumoniae, without observed antagonism [1]. This evidence supports its use as a research compound in checkerboard and time-kill assays evaluating novel combination regimens for CRE infections—a scenario where procurement of Plazomicin is scientifically distinct from legacy aminoglycosides, which exhibit higher MICs and are frequently inactivated by AMEs in these same strains .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Dose Optimization in Special Populations

With an AUC0–24 of 263 ± 65.9 mg·h/L, Cmax of 76.0 ± 19.6 mg/L, and half-life of 3.5 ± 0.5 h following 15 mg/kg IV administration, Plazomicin's pharmacokinetic profile is well-characterized for use in PK/PD modeling studies [1]. Researchers investigating dose optimization in renally impaired patients, critically ill populations, or pediatric cohorts require authenticated Plazomicin Sulfate reference material to generate clinically translatable exposure-response data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plazomicin Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.